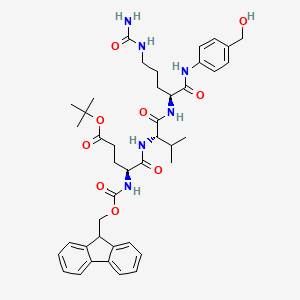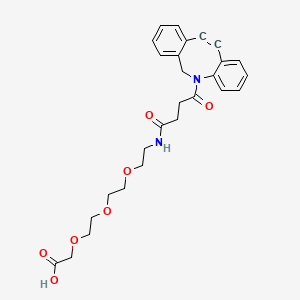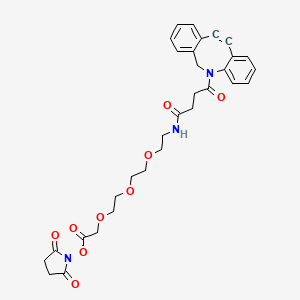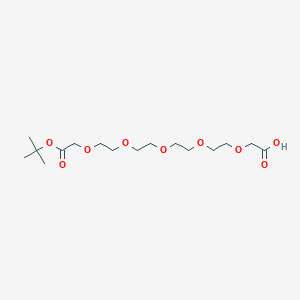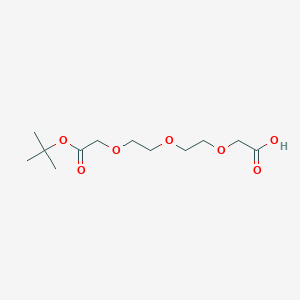
t-butyl acetate-PEG2-CH2COOH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
t-Butyl acetate-PEG2-CH2COOH is a polyethylene glycol (PEG) linker containing a t-butyl group with a terminal carboxylic acid. This compound is often used in the synthesis of PROTACs (PROteolysis TArgeting Chimeras) and other bioconjugation applications due to its ability to increase solubility in aqueous media and form stable amide bonds with primary amine groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of t-butyl acetate-PEG2-CH2COOH typically involves the reaction of t-butyl acetate with PEG2 and a carboxylic acid derivative. The terminal carboxylic acid can react with primary amine groups in the presence of activators such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form a stable amide bond .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The process includes the use of automated reactors and stringent quality control measures to ensure consistency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
t-Butyl acetate-PEG2-CH2COOH undergoes several types of chemical reactions, including:
Substitution Reactions: The terminal carboxylic acid can react with primary amine groups to form amide bonds.
Deprotection Reactions: The t-butyl group can be deprotected under acidic conditions to yield the free carboxylic acid.
Common Reagents and Conditions
HATU: Used as an activator for amide bond formation.
EDC: Another activator for amide bond formation.
Acidic Conditions: Used for deprotecting the t-butyl group.
Major Products
The major products formed from these reactions include stable amide bonds when reacting with primary amine groups and free carboxylic acids upon deprotection of the t-butyl group .
Scientific Research Applications
t-Butyl acetate-PEG2-CH2COOH is widely used in scientific research, particularly in the following areas:
Mechanism of Action
The mechanism of action of t-butyl acetate-PEG2-CH2COOH involves its ability to form stable amide bonds with primary amine groups, thereby linking different molecules together. The hydrophilic PEG spacer increases solubility in aqueous media, facilitating its use in various biological and chemical applications . The t-butyl group can be deprotected under acidic conditions, allowing for further functionalization of the compound .
Comparison with Similar Compounds
t-Butyl acetate-PEG2-CH2COOH is unique due to its combination of a t-butyl group and a PEG linker with a terminal carboxylic acid. Similar compounds include:
t-Butyl acetate-PEG2-NH2: Contains an amine group instead of a carboxylic acid.
t-Butyl acetate-PEG2-OH: Contains a hydroxyl group instead of a carboxylic acid.
t-Butyl acetate-PEG2-COOH: Similar but without the PEG spacer
These compounds share similar properties but differ in their functional groups, which can affect their reactivity and applications.
Properties
IUPAC Name |
2-[2-[2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]ethoxy]ethoxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O7/c1-12(2,3)19-11(15)9-18-7-5-16-4-6-17-8-10(13)14/h4-9H2,1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYKFNBVLFMLHMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COCCOCCOCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
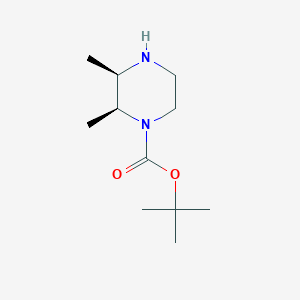
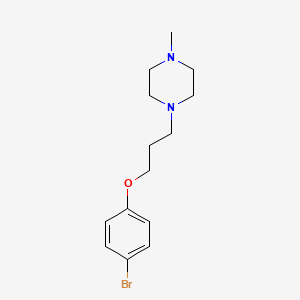
![2-(3-Amino-6-iminoxanthen-9-yl)-4-[2-[2-(2-azidoethoxy)ethoxy]ethylcarbamoyl]benzoic acid;2-(3-amino-6-iminoxanthen-9-yl)-5-[2-[2-(2-azidoethoxy)ethoxy]ethylcarbamoyl]benzoic acid](/img/structure/B8113839.png)
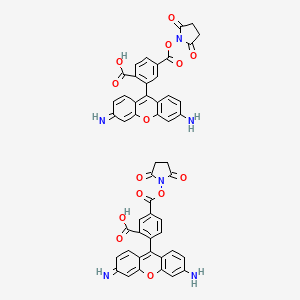
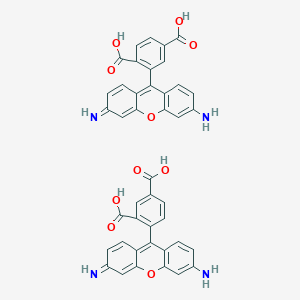
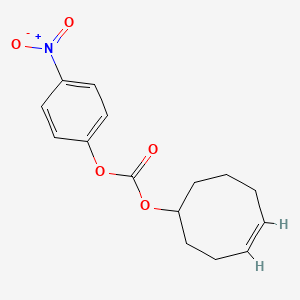
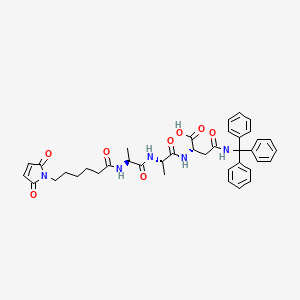

![(2S)-2-[[4-[(2-amino-4-oxo-1H-pteridin-6-yl)methylamino]benzoyl]amino]-5-[2-[2-(2-azidoethoxy)ethoxy]ethylamino]-5-oxopentanoic acid](/img/structure/B8113877.png)
![1-azido-2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethane](/img/structure/B8113888.png)
